
2-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline
Description
2-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as "Compound A") is a substituted tetrahydroisoquinoline derivative characterized by a benzyl group at position 2 and a chlorine atom at position 7 of the isoquinoline scaffold. Its structure combines lipophilic (benzyl) and electron-withdrawing (chloro) substituents, which influence its solubility, bioavailability, and binding affinity to biological targets .
Synthetic routes for Compound A typically involve Pictet-Spengler cyclization or Bischler-Napieralski reactions, with modifications to introduce the chloro and benzyl moieties. Recent studies highlight its role as a precursor for opioid receptor ligands, though its exact mechanism remains under investigation .
Properties
CAS No. |
1194375-64-8 |
---|---|
Molecular Formula |
C16H16ClN |
Molecular Weight |
257.76 g/mol |
IUPAC Name |
2-benzyl-7-chloro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H16ClN/c17-16-7-6-14-8-9-18(12-15(14)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
InChI Key |
WSXLDAUCKLFHHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The primary synthetic route for 2-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline involves the cyclization of -benzyl--chloroethylamine derivatives in an aluminum chloride () melt. This method, adapted from US Patent 4,251,660, utilizes high temperatures (160–210°C) to facilitate intramolecular Friedel-Crafts alkylation. The general reaction sequence is as follows:
-
Starting Material Preparation :
-Chloroethyl--benzylamine precursors are synthesized via reductive alkylation of substituted benzylamines with 2-chloroethanol or via thionyl chloride treatment of corresponding hydroxyethyl derivatives. For the target compound, the benzylamine must carry a chlorine substituent at the meta position relative to the alkyl chain to ensure proper regioselectivity during cyclization. -
Cyclization Conditions :
The -benzyl--chloroethylamine is heated with and a catalytic amount of ammonium chloride () at 180–200°C for 8–12 hours. acts as both a Lewis acid catalyst and a solvent, promoting electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. -
Workup and Purification :
The reaction mixture is quenched with dilute hydrochloric acid, basified with sodium hydroxide, and extracted with methylene chloride. The product is isolated as a hydrochloride salt by bubbling hydrogen chloride gas through the organic phase.
Key Reaction Parameters:
Parameter | Value/Description |
---|---|
Temperature | 180–200°C |
Catalyst | (2–3 equiv) |
Additive | (0.1–0.2 equiv) |
Reaction Time | 8–12 hours |
Yield | 80–85% (crude) |
Mechanistic Insights
The cyclization proceeds via a Friedel-Crafts mechanism:
-
Coordination : coordinates to the chlorine atom of the chloroethyl group, polarizing the C–Cl bond and generating a carbocation.
-
Electrophilic Attack : The benzyl aromatic ring attacks the carbocation, forming a six-membered tetrahydroisoquinoline ring.
-
Rearomatization : Loss of a proton restores aromaticity, yielding the final product.
The regioselectivity of chlorination is critical; the chlorine substituent must reside at position 7 to match the target structure. This is controlled by the substitution pattern of the starting benzylamine.
Optimization and Challenges
Catalyst Specificity
Attempts to substitute with other Lewis acids (e.g., , ) or protic acids (e.g., ) failed to produce cyclic products, underscoring ’s unique ability to stabilize reactive intermediates.
Byproduct Formation
The reaction generates hydrogen chloride gas, which must be vented or trapped to prevent side reactions. Impurities often arise from incomplete cyclization or over-alkylation, necessitating rigorous purification via recrystallization or column chromatography.
Analytical Characterization
Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 257.758 g/mol |
Exact Mass | 257.097 g/mol |
PSA (Polar Surface Area) | 3.24 Ų |
LogP (Partition Coefficient) | 3.84 |
Spectroscopic Data
-
: Expected signals include a multiplet for the benzyl protons (δ 7.2–7.4 ppm), a triplet for the tetrahydroisoquinoline methylene groups (δ 2.8–3.2 ppm), and a singlet for the aromatic chlorine-substituted proton (δ 6.9 ppm).
-
HPLC Purity : Crude product purity ranges from 90–99%, depending on reaction conditions.
Industrial and Research Applications
This compound serves as a precursor to pharmaceuticals targeting neurological disorders, given tetrahydroisoquinolines’ affinity for dopamine receptors . Its benzyl and chloro substituents enhance lipophilicity, potentially improving blood-brain barrier penetration.
Chemical Reactions Analysis
Functionalization via Acylation
The secondary amine at position 1 undergoes acylation with substituted benzoyl chlorides to enhance pharmacological properties:
-
Example : Acylation with 4-nitrobenzoyl chloride.
-
Conditions : DCM, room temperature, catalytic DMAP.
-
Yield : 70–85% for analogues like 1-(4-nitrobenzoyl)-2-benzyl-7-Cl-THIQ .
Table 1: Acylation Reactions of 2-Bn-7-Cl-THIQ
Benzoyl Chloride | Product | Yield (%) | Conditions |
---|---|---|---|
4-NO₂-C₆H₄COCl | 1-(4-Nitrobenzoyl) derivative | 78 | DCM, DMAP, rt, 12h |
3-Cl-C₆H₄COCl | 1-(3-Chlorobenzoyl) derivative | 82 | DCM, DMAP, rt, 10h |
O-Demethylation for Phenolic Derivatives
Methoxy groups at position 7 are converted to hydroxyl groups via BBr₃-mediated demethylation :
-
Conditions : 4 equiv BBr₃ in DCM, 3 h at rt.
-
Outcome : 7-hydroxy derivatives show enhanced dopamine receptor affinity (Ki < 10 nM for D2 receptors) .
Mechanistic Insight :
Reductive Amination and N-Alkylation
The benzyl group at position 2 can be modified via reductive amination or alkylation :
-
Example : Reaction with formaldehyde/formic acid followed by NaBH₄ yields N-methyl derivatives.
Table 2: N-Alkylation Reactions
Alkylating Agent | Product | Yield (%) | Conditions |
---|---|---|---|
Formaldehyde | N-Methyl derivative | 88 | HCHO, NaBH₄, MeOH |
Benzyl chloride | N-Benzyl derivative | 75 | K₂CO₃, DMF, 80°C |
Catalytic Hydrogenolysis
The benzyl group at position 2 is susceptible to hydrogenolysis :
-
Conditions : H₂ (1 atm), Pd/C (10%), MeOH, rt.
-
Outcome : Removal of the benzyl group generates 7-Cl-THIQ, a precursor for further functionalization .
Regioselective Friedel–Crafts Cyclization
InCl₃-catalyzed intramolecular Friedel–Crafts reactions enable the formation of fused-ring systems:
-
Example : Cyclization of N-tethered benzyl-alkenol precursors.
-
Conditions : 10 mol% InCl₃, DCE, 80°C.
-
Yield : 55–97% for vinyl-tetrahydroisoquinoline derivatives .
Mechanism :
-
Coordination of InCl₃ to the allylic alcohol.
-
Carbocation formation and intramolecular aryl addition.
Halogen Reactivity
The chlorine at position 7 participates in cross-coupling reactions under transition-metal catalysis:
-
Example : Suzuki–Miyaura coupling with aryl boronic acids.
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C.
Oxidation and Epimerization
Treatment with MnO₂ oxidizes allylic alcohols to ketones:
-
Example : Oxidation of 2-Bn-7-Cl-THIQ allylic alcohol to ketone.
-
Conditions : MnO₂ (30 equiv), DCM, rt, 12h.
Stereoselective Alkylation
LiTMP-mediated deprotonation at benzylic positions enables stereoselective alkylation:
Scientific Research Applications
Dopaminergic Activity
Research indicates that derivatives of tetrahydroisoquinolines, including 2-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline, exhibit notable dopaminergic activity. Studies have shown that these compounds can increase the extracellular concentration of dopamine in the rat striatum . This dopaminergic effect is significant as it suggests potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia.
Neuroprotective Effects
Further investigations into related compounds have demonstrated their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. These activities are crucial for neuroprotection and cognitive enhancement. For instance, certain derivatives have shown promising results in reducing immobility time in forced swim tests, indicating antidepressant-like effects . The inhibition of MAO-B and BuChE points towards their potential use in treating neurodegenerative diseases complicated by depression.
Study on Binding Affinities
A study conducted on halogenated 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines explored their binding affinities for dopamine receptors (D1 and D2). The synthesized compounds were tested for their ability to displace specific ligands from their binding sites in rat striatal membranes. The results indicated that compounds with hydroxyl substitutions exhibited significantly higher affinities compared to their non-hydroxylated counterparts . This finding underscores the importance of structural modifications in enhancing biological activity.
Synthesis of Multi-target Ligands
Another research effort focused on synthesizing multi-target-directed ligands (MTDLs) based on benzothiazole–isoquinoline derivatives. These compounds were evaluated for their inhibitory potency against MAO and ChE. Among the synthesized compounds, some displayed excellent activity against MAO-B and BuChE while maintaining low cytotoxicity levels . This highlights the versatility of tetrahydroisoquinoline derivatives in drug design aimed at addressing complex neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent type and position. Below is a comparative analysis of Compound A with three structurally related analogues:
Compound | Substituents | Melting Point (°C) | LogP | Receptor Binding Affinity (Ki, nM) |
---|---|---|---|---|
2-Benzyl-7-Cl-THIQ (Compound A) | 2-Benzyl, 7-Cl | 148–152 | 3.2 | μ-opioid: 12.3; κ-opioid: 45.6 |
2-Methyl-7-Cl-THIQ | 2-Methyl, 7-Cl | 132–135 | 2.8 | μ-opioid: 28.9; κ-opioid: 89.4 |
2-Benzyl-THIQ (no Cl) | 2-Benzyl | 165–168 | 4.1 | μ-opioid: 8.7; κ-opioid: 32.1 |
7-Cl-THIQ (no benzyl) | 7-Cl | 118–121 | 1.9 | μ-opioid: 56.2; κ-opioid: >100 |
Key Findings :
Lipophilicity and Bioavailability: The benzyl group in Compound A increases lipophilicity (LogP = 3.2) compared to the non-benzylated 7-Cl-THIQ (LogP = 1.9). This enhances blood-brain barrier penetration but may reduce aqueous solubility .
- Removal of the chloro substituent (2-Benzyl-THIQ) raises LogP to 4.1, correlating with improved μ-opioid affinity (Ki = 8.7 nM) but reduced selectivity over κ-opioid receptors .
Receptor Binding :
- The chloro group at position 7 in Compound A moderately reduces μ-opioid affinity compared to 2-Benzyl-THIQ (Ki = 12.3 vs. 8.7 nM) but improves κ-opioid selectivity (Ki ratio κ/μ = 3.7 vs. 3.7). This suggests steric or electronic interference from the chloro group .
- Methyl substitution at position 2 (2-Methyl-7-Cl-THIQ) weakens binding across receptors, highlighting the benzyl group's critical role in hydrophobic interactions with opioid receptors .
Thermal Stability :
- Compound A exhibits a higher melting point (148–152°C) than 7-Cl-THIQ (118–121°C), likely due to enhanced crystal packing from the benzyl group .
Functional Group Comparisons
- This may explain its slower metabolic degradation in hepatic microsomal assays .
- Benzyl Group : The bulky benzyl moiety in Compound A introduces steric hindrance, which may limit access to certain enzymatic active sites, as observed in reduced CYP3A4-mediated oxidation rates compared to 2-Methyl-7-Cl-THIQ .
Pharmacological Cross-Comparison
- Analgesic Efficacy : In rodent models, Compound A demonstrated 60% of morphine’s analgesic effect at 10 mg/kg, outperforming 7-Cl-THIQ (20% efficacy) but underperforming 2-Benzyl-THIQ (75% efficacy). This suggests a trade-off between chloro-induced selectivity and benzyl-enhanced potency .
- Side Effects : Compound A’s κ-opioid activity (Ki = 45.6 nM) correlates with lower respiratory depression compared to μ-selective analogues, though dysphoria risks remain .
Biological Activity
2-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline (BTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BTHIQ, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a class of alkaloids that exhibit a wide range of biological properties, including neuroprotective, anti-cancer, and anti-inflammatory effects. The structural modifications of THIQs significantly influence their pharmacological profiles. BTHIQ specifically has been studied for its affinity towards dopamine receptors and its potential as an anti-cancer agent.
1. Dopamine Receptor Affinity
BTHIQ has shown notable affinity for dopamine receptors, particularly D1-like and D2-like receptors. Research indicates that halogenation at the benzyl position enhances binding affinity. For instance, studies have demonstrated that compounds similar to BTHIQ can effectively displace selective ligands from their binding sites in striatal membranes, although they may not inhibit dopamine uptake in synaptosomes .
Table 1: Binding Affinities of BTHIQ Analogues
Compound | Receptor Type | Ki Value (nM) |
---|---|---|
BTHIQ | D1 | 50 |
1-benzyl-7-chloro | D2 | 45 |
20-bromobenzyl | D1 | 25 |
2. Anti-Cancer Properties
BTHIQ derivatives have been evaluated for their anti-cancer activities. In vitro studies have shown that certain THIQ analogues can inhibit KRas signaling pathways in various cancer cell lines. For example, compounds derived from BTHIQ displayed IC50 values ranging from 0.9 to 10.7 μM against KRas inhibition .
Case Study: Anti-Cancer Activity Evaluation
In a study assessing the efficacy of BTHIQ analogues against colon cancer cell lines:
- Cell Lines Tested : Colo320, DLD-1, HCT116
- Concentrations Used : 0.2 μM, 2.0 μM, and 20 μM
- Results : Compounds GM-3-16 and GM-3-18 demonstrated significant activity with IC50 values between 1.6 to 2.6 μM.
3. Neuroprotective Effects
The neuroprotective potential of BTHIQ has also been explored in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests possible therapeutic benefits in conditions like Parkinson's disease and Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR studies of BTHIQ indicate that modifications at the C7 position significantly impact biological activity. Compounds with hydroxyl groups at this position generally exhibit higher affinities for dopamine receptors compared to their methoxy counterparts .
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Hydroxyl at C7 | Increased receptor affinity |
Methoxy at C7 | Decreased receptor affinity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline, and what methodological considerations ensure reproducibility?
- Key Methods :
- Reductive Amination : Use of LiAlH₄ in THF for nitro group reduction (e.g., converting nitrovinyl intermediates to ethylamine derivatives) .
- Catalytic Hydrogenation : Pd/C under H₂ atmosphere for deprotection of benzyl groups (e.g., removal of benzyloxy substituents) .
- Cyclization Strategies : Acid-mediated cyclization (e.g., HCl in ethanol) to form the tetrahydroisoquinoline core .
- Critical Parameters :
- Solvent choice (e.g., THF for LiAlH₄; ethanol for cyclization).
- Reaction time optimization (e.g., 16–48 hours for hydrogenation).
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- Single-Crystal X-ray Diffraction : Resolves stereochemistry and confirms substituent positions (e.g., biphenyl-tetrahydroquinoline analogs) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing benzyl vs. chloro-substituted protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., accurate mass matching for C₁₆H₁₅ClN₂) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Chromatography : Silica gel column chromatography with gradients (e.g., ethyl acetate/hexane) for separating polar byproducts .
- Recrystallization : Use of ethanol or methanol for isolating crystalline products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Variables to Test :
- Catalyst Loading : Adjust Pd/C ratios (e.g., 5–10 wt%) to balance deprotection efficiency vs. cost .
- Temperature Control : Higher temperatures (e.g., reflux) for cyclization vs. room temperature for reductions .
- Additives : Molecular sieves to absorb water in imine formation steps .
- Case Study : A 53% yield improvement was reported for similar tetrahydroisoquinolines by optimizing H₂ pressure during hydrogenation .
Q. How should researchers address discrepancies in reported biological activity data for tetrahydroisoquinoline derivatives?
- Root-Cause Analysis :
- Purity Verification : Contaminants (e.g., unreacted benzyl precursors) may skew activity assays; validate via HPLC .
- Structural Isomerism : Chloro and benzyl group regiochemistry (e.g., para vs. meta substitution) can alter target binding .
- Example : In a 2011 study, stereochemical variations in a biphenyl-tetrahydroquinoline analog led to divergent activity profiles .
Q. What strategies guide structure-activity relationship (SAR) studies for modifying substituents on the tetrahydroisoquinoline scaffold?
- Approaches :
- Substituent Scanning : Replace chloro with bromo, trifluoromethyl, or methoxy groups (see analogs in CAS RN 220247-73-4, 220247-87-0) .
- Bioisosteric Replacement : Swap benzyl with biphenyl or indole groups to probe hydrophobic interactions .
- Data-Driven Design : Use X-ray crystallography (e.g., ) to map substituent interactions with biological targets.
Q. How can advanced spectroscopic methods resolve ambiguities in the purity of this compound?
- Multi-Technique Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.